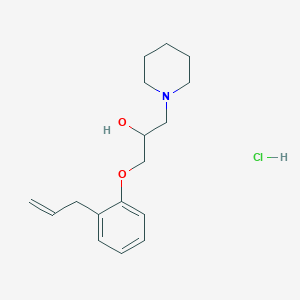

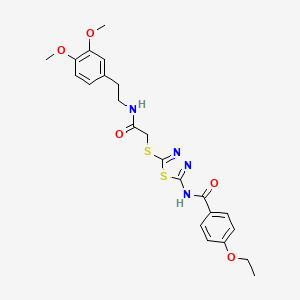

![molecular formula C13H11N3O3S B2694624 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid CAS No. 1370591-91-5](/img/structure/B2694624.png)

3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid” is a complex organic compound. It is related to a class of compounds known as thiadiazoles . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of such compounds often involves reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Molecular Structure Analysis

The molecular structure of these compounds is often established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve direct interaction of various 2-halo derivatives with sulfur-containing reagents . In some cases, the reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Aplicaciones Científicas De Investigación

Antiviral Activity

Compounds with similar structures have shown a wide range of biological activities, including antiviral properties . They could potentially be used in the development of new antiviral drugs .

Anticancer Properties

These compounds have also been studied for their anticancer properties . They could potentially be used in cancer treatment, offering a new approach to combating this disease .

Antibacterial Activity

Another significant application of these compounds is their antibacterial properties . They could be used in the development of new antibacterial agents .

Antifungal Properties

These compounds have demonstrated antifungal properties . This suggests potential applications in the treatment of fungal infections .

Anti-inflammatory Activity

Compounds with similar structures have shown anti-inflammatory activity . They could potentially be used in the treatment of inflammatory diseases .

Antioxidant Agents

These compounds have also been studied for their antioxidant properties . They could potentially be used in the development of new antioxidant agents .

Direcciones Futuras

The future directions in the study of these compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also potential for the development of new effective methods for their synthesis . Further studies could also focus on understanding their mechanism of action and assessing their safety and hazards.

Propiedades

IUPAC Name |

3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-10(18)6-5-9-12(19)16-11(14-9)7-3-1-2-4-8(7)15-13(16)20/h1-4,9,14H,5-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUVKRAQOLVDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

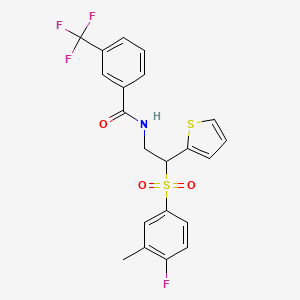

![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/no-structure.png)

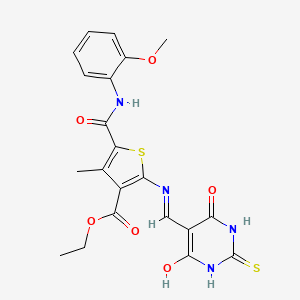

![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)

![2,6-Dibenzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694558.png)

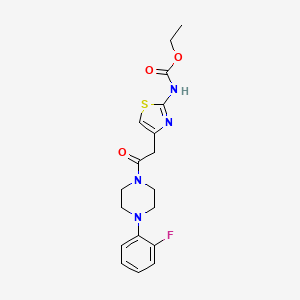

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2694559.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2694563.png)

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)